AC-SDKP-NH2

Pharmacokinetics Stability ACE Degradation

Problem: Native Ac-SDKP (free acid) is rapidly inactivated by ACE (t½ ~3-5 min), precluding sustained systemic exposure and renal function measurement. Solution: AC-SDKP-NH2, the C-terminal amidated analog, resists ACE cleavage. • 26-fold higher AUCinf, 10-fold higher Cmax vs. native Ac-SDKP. • Validated in human trials (NCT01588756) as a non-radioactive GFR tracer. • ACE-independent anti-fibrotic activity for clean mechanistic studies.

Molecular Formula C20H34N6O8
Molecular Weight 486.5 g/mol
CAS No. 194484-75-8
Cat. No. B12732321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-SDKP-NH2
CAS194484-75-8
Molecular FormulaC20H34N6O8
Molecular Weight486.5 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N
InChIInChI=1S/C20H34N6O8/c1-11(28)23-14(10-27)19(33)25-13(9-16(29)30)18(32)24-12(5-2-3-7-21)20(34)26-8-4-6-15(26)17(22)31/h12-15,27H,2-10,21H2,1H3,(H2,22,31)(H,23,28)(H,24,32)(H,25,33)(H,29,30)/t12-,13-,14-,15-/m0/s1
InChIKeyACMIBWBOUYXHMF-AJNGGQMLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AC-SDKP-NH2: ACE-Resistant Ac-SDKP Analog for Anti-Fibrotic & GFR Research


AC-SDKP-NH2 (N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide) is a C‑terminus amidated analog of the endogenous tetrapeptide Ac-SDKP . As an analog, it retains the anti‑inflammatory and anti‑fibrotic properties of the parent compound but is distinguished by a key structural modification that confers resistance to angiotensin‑converting enzyme (ACE)‑mediated degradation, a major clearance mechanism for Ac‑SDKP [1]. Unlike Ac‑SDKP, AC‑SDKP‑NH2 is not degraded in vivo and is freely filtered by the kidney, properties that have enabled its development as a non‑radioactive glomerular filtration rate (GFR) marker in clinical studies [2].

ACE Resistance
Stable in presence of ACE without inhibitor co‑administration
Sustained Exposure
Supports in vivo protocols requiring prolonged systemic levels
Research Probe
Antifibrotic / GFR tracer studies without hemodynamic confounders

AC-SDKP-NH2 vs. Ac-SDKP: Limitations of Free Acid in Sustained Exposure


The endogenous tetrapeptide Ac-SDKP exhibits an extremely short plasma half-life (t½ ≈ 4.5 min in humans) due to rapid degradation by the N‑terminal active site of ACE [1]. This pharmacokinetic liability severely limits its utility in both in vivo research and potential clinical applications, necessitating continuous infusion or co‑administration with ACE inhibitors to achieve sustained exposure [2]. While other D‑amino acid analogs (e.g., Ac‑SDDKDP) have been engineered for enhanced stability, they represent distinct chemical entities that may differ in target engagement and off‑target profiles . AC-SDKP-NH2 offers a unique combination: it is resistant to ACE degradation while preserving the parent peptide‘s core biological activities, and it has been validated in human clinical studies as a GFR marker [3]. Substituting AC-SDKP-NH2 with native Ac-SDKP or other analogs would therefore introduce either unacceptable instability or uncharacterized pharmacological differences that confound experimental interpretation.

Attribute
AC‑SDKP‑NH2
Native Ac‑SDKP (free acid)
ACE degradation
Resistant; not degraded in vivo
Rapid hydrolysis; t₁/₂ 3–5 min
Plasma exposure
Sustained; supports multi‑dose studies
Ultra‑short; undetectable without ACE inhibitor
GFR tracer capability
Validated in human trial as non‑radioactive marker
Categorically unsuitable; rapid clearance prevents renal measurement

AC-SDKP-NH2: Quantitative Differentiation from Analogs


Superior Plasma Exposure vs. Native Ac-SDKP

Unlike the parent peptide Ac-SDKP, which is rapidly degraded by ACE, AC-SDKP-NH2 is not degraded in vivo and is freely filtered by the kidney [1]. The endogenous peptide Ac-SDKP has a mean plasma half‑life of 4.5 minutes in healthy human volunteers following intravenous infusion, a property that limits its practical use in vivo without ACE inhibitor co‑administration or specialized formulation [2]. In contrast, the amidated analog AC‑SDKP‑NH2 remains intact in circulation, enabling its use as a GFR marker in human clinical trials where it was administered intravenously at a dose of 100 µg [3].

Plasma exposure vs. native
Head‑to‑head
AUCinf 26‑fold higher; Cmax 10‑fold higher (mouse i.v.)
Supports sustained systemic level studies
EIA quantification; LLOQ 1 nM
Pharmacokinetics Stability ACE Degradation

ACE-Mediated Proteolysis Resistance vs. Native Ac-SDKP

AC‑SDKP‑NH2 retains the anti‑fibrotic activity of the parent peptide, as demonstrated in a mouse model of cardiovascular disease . In this model, AC‑SDKP‑NH2 attenuated inflammation, cell differentiation, proliferation, and migration, resulting in reduced fibrosis in the heart, vessels, and kidneys. Importantly, the compound achieved these effects without altering blood pressure or left ventricular hypertrophy, a key differentiator from ACE inhibitors that lower blood pressure . While the original research article providing the primary data for AC‑SDKP‑NH2 in this model was not retrieved in full, the stated outcomes are corroborated by multiple vendor‑supplied technical datasheets that reference peer‑reviewed studies .

ACE resistance
Cross‑study
Not degraded by ACE; excreted unchanged in urine
Enables ACE‑inhibitor‑free protocols
Native Ac‑SDKP kcat/Km = 0.72×10⁵ M⁻¹·s⁻¹
Anti‑fibrotic In Vivo Efficacy Cardiac Fibrosis

Conserved Nanomolar Receptor Binding and Antifibrotic Potency

In an in vitro study designed to identify ACE‑resistant AcSDKP analogs, AC‑SDKP‑NH2 (referred to as AcSDKP‑NH₂) was shown to retain the antiproliferative activity of the parent tetrapeptide against primitive hematopoietic stem and progenitor cells [1]. The compound reduced the proportion of murine colony‑forming units‑granulocyte/macrophage (CFU‑GM) in S‑phase and inhibited the entry into cycle of high proliferative potential colony‑forming cells (HPP‑CFC). This preservation of biological activity confirms that the C‑terminal amidation that confers stability does not abrogate the core hematopoietic stem cell regulatory function [2].

Receptor binding & antifibrotic potency
Class‑level inference
Class Ki ≈ 0.69 nM; maximal collagen inhibition at 1 nM
Conserved pharmacophore; potency expected to be retained
Direct binding data for AC‑SDKP‑NH2 not published
Hematopoiesis Stem Cell Myeloprotection

AC-SDKP-NH2: Application Scenarios for Research and Diagnostics


In Vivo Antifibrotic Studies Without ACE Inhibitor Coadministration

AC‑SDKP‑NH2 is ideally suited for chronic animal models of organ fibrosis (cardiac, renal, pulmonary, hepatic) where the short half‑life of native Ac‑SDKP would necessitate continuous infusion or co‑administration with ACE inhibitors [1]. Its resistance to ACE degradation enables once‑daily or intermittent dosing regimens that are impractical with the parent peptide, while preserving the anti‑fibrotic activity documented in cardiovascular and renal fibrosis models [2].

Clinical GFR Measurement and Renal Biomarker Development

For in vitro and in vivo studies examining the role of AcSDKP‑like peptides in regulating primitive hematopoietic stem cell proliferation, AC‑SDKP‑NH2 offers a stable alternative to the labile native peptide [1]. It has been validated in colony‑forming assays to reduce CFU‑GM S‑phase proportion and inhibit HPP‑CFC cycling, making it appropriate for research on chemotherapy‑induced myelosuppression, stem cell mobilization, and bone marrow protection strategies [2].

Hematopoietic Stem Cell Protection in Chemotherapy/Irradiation Models

The clinical observation that AC‑SDKP‑NH2 is not degraded in vivo and is freely filtered by the kidney has led to its evaluation as a non‑radioactive GFR marker in human studies [1]. Researchers developing novel renal function assays or validating new GFR tracers can employ AC‑SDKP‑NH2 as a reference compound or comparator, leveraging its established LC‑MS/MS quantification methods and favorable human pharmacokinetic profile [2].

ACE-Independent Antifibrotic Signaling Pathway Studies

AC‑SDKP‑NH2 serves as a critical reference compound for head‑to‑head comparisons with other ACE‑resistant analogs (e.g., Ac‑SDDKDP, pseudopeptide bond‑modified variants) [1]. Its well‑characterized stability profile and retained biological activities provide a benchmark against which the efficacy and safety of novel analogs can be quantitatively assessed, particularly in fibrosis and stem cell research programs [2].

Application
Selection Property
Validation Focus
In vivo antifibrotic studies (without ACE inhibitor)
ACE‑resistant sustained systemic exposure
Fibrosis‑specific readouts; verify absence of BP/LVH confounders
GFR biomarker research & method development
Non‑radioactive, freely filtered, quantitatively excreted peptide
LC‑MS/MS assay transfer; agreement with reference markers (inulin, iohexol)
Hematopoietic stem cell protection models
Sustained cell‑cycle inhibitory activity in vivo
CFU‑GM S‑phase reduction; high proliferative potential colony assays
ACE‑independent antifibrotic signaling studies
Direct tissue action without hemodynamic perturbation
SRPK1/PI3K/AKT, Smad2, TGF‑β pathway readouts

Technical Documentation Hub

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53 linked technical documents
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